molecular formula C11H11NO3 B14769695 (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile

(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile

Cat. No.: B14769695
M. Wt: 205.21 g/mol
InChI Key: SMYDKMGSBBPLEM-UHFFFAOYSA-N
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Description

(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a phenyl ring substituted with a carboxy(hydroxy)methyl group and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Substitution: One common method for preparing (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile involves the nucleophilic substitution of a halogenated precursor with a cyanide ion.

    Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Dilute hydrochloric acid or sodium hydroxide solution for hydrolysis.

    Reduction: Lithium aluminum hydride for reduction to primary amines.

    Substitution: Potassium cyanide in ethanolic solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the addition of hydride ions. The molecular targets and pathways involved in these reactions include the electrophilic carbon in the nitrile group and the nucleophilic hydride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-[4-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H11NO3/c12-7-1-2-8-3-5-9(6-4-8)10(13)11(14)15/h3-6,10,13H,1-2H2,(H,14,15)

InChI Key

SMYDKMGSBBPLEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC#N)C(C(=O)O)O

Origin of Product

United States

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